Glycine, N,N-dipentyl-, hydrazide
Description
Glycine, N,N-dipentyl-, hydrazide is a hydrazide derivative of glycine where both amino hydrogens are substituted with pentyl groups. The dipentyl groups distinguish it from simpler glycine hydrazides (e.g., N-(3-methoxyphenyl)glycine hydrazide, CAS 790272-10-5 ), which feature aromatic or smaller alkyl substituents. The compound’s synthesis likely follows routes similar to other glycine hydrazides, involving alkylation of glycine followed by hydrazine condensation with aldehydes or ketones .
Properties
CAS No. |
2644-38-4 |
|---|---|
Molecular Formula |
C12H27N3O |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2-(dipentylamino)acetohydrazide |
InChI |
InChI=1S/C12H27N3O/c1-3-5-7-9-15(10-8-6-4-2)11-12(16)14-13/h3-11,13H2,1-2H3,(H,14,16) |
InChI Key |
CPKORLMZNZXAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Glycine, N,N-dipentyl-, hydrazide belongs to a broader class of hydrazide derivatives, which vary in substituents attached to the glycine backbone. Key structural comparisons include:
- Alkyl vs. Aromatic Substituents : The dipentyl groups confer lipophilicity, favoring membrane penetration, while aromatic substituents (e.g., naphthalenyl in GlyH-101) enhance π-π stacking and target binding .
- Functional Group Modifications : Replacing the glycine methylene with a carbonyl (OxaH) reduces CFTR inhibition, highlighting the importance of the glycine backbone’s flexibility .
Physicochemical Properties
- Lipophilicity : The dipentyl groups increase logP, favoring blood-brain barrier penetration but reducing aqueous solubility. Aromatic hydrazides balance lipophilicity with polar interactions .
- Hydrogen Bonding : shows hydrazide NH groups participate in hydrogen bonding, critical for target binding. Bulky substituents may sterically hinder these interactions .
- Metal Chelation : Hydrazides (e.g., HDAC inhibitors in ) chelate zinc ions via bidentate interactions, a property retained in glycine derivatives but modulated by substituent bulk .
Data Tables
Table 2: Physicochemical Properties
Q & A
Q. Methodological Focus
- In Vitro Models :
- Fluorescence assays : YFP-H148Q-expressing cells measure iodide influx inhibition (e.g., GlyH-101 IC50 = 0.5–2 μM) .
- Electrophysiology : Patch-clamp studies in T84 cells or human bronchial epithelia quantify Cl⁻ current inhibition. GlyH-101 shows voltage-dependent block with Hill coefficients >1, suggesting multi-site binding .
- In Vivo Models :
- Mouse ileum short-circuit current assays confirm CFTR inhibition (Ki = 2–5 μM) .
- Closed-loop intestinal models demonstrate >80% reduction in cholera toxin-induced fluid secretion .
Limitation : Species-specific differences in CFTR structure may affect translational relevance .
What mechanistic insights explain the pore-occluding activity of glycine hydrazides?
Q. Advanced Mechanistic Analysis
- Open-Channel Block : GlyH-101 binds extracellular CFTR pore surfaces during channel opening, causing rapid, reversible closures (millisecond timescale) .
- Voltage Dependence : Inhibition increases at hyperpolarized potentials, with Hill coefficient analysis suggesting cooperative binding or multi-site interactions .
- Hydrophobic-Anion Balance : Hydrophobic R1/R2 groups (e.g., dipentyl) anchor the molecule to the membrane, while R3 hydroxyl/bromo groups interact with pore residues .
Contradiction Note : While GlyH-101 shows specificity for CFTR over MDR-1 transporters , off-target effects on calcium-activated Cl⁻ channels occur at high concentrations (>50 μM) , necessitating dose optimization.
How can computational modeling enhance the design of glycine hydrazide derivatives?
Q. Methodological Strategies
- Molecular Docking : Predict binding poses using homology models of the CFTR pore. For example, GlyH-101 likely occupies a hydrophobic pocket near the extracellular vestibule .
- DFT Calculations : Analyze electronic properties (e.g., charge distribution at R3) to optimize anion-π interactions with pore residues .
- Limitations : Current models lack high-resolution CFTR pore structures, reducing accuracy. Experimental validation via mutagenesis (e.g., pore-loop residues) is critical .
How should researchers address discrepancies in structure-activity data for glycine hydrazides?
Q. Data Contradiction Analysis
- Case Study : Substitutions at R3 (e.g., 4-hydroxyl vs. 4-methoxy) yield conflicting inhibition levels. Hydroxyl groups improve activity in GlyH-101 (IC50 ~1 μM) but reduce it in GlyH-120 (4-carboxyphenyl substituent, IC50 >50 μM) .
- Resolution : Use orthogonal assays (e.g., apical Cl⁻ current + fluorescence) to confirm activity trends. Consider steric effects (e.g., bulky substituents hindering pore access) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
